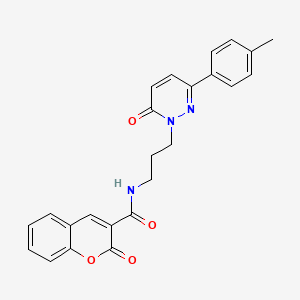

2-oxo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been studied for their crystal structures. These compounds, including similar chromene derivatives, exhibit anti-rotamer conformation about the C-N bond, with variations in the amide O atom's relation to the O atom of the pyran ring. Understanding these structural details is crucial for applications in materials science and molecular design (Reis et al., 2013).

Synthesis and Computational Studies

The compound and its analogs have been synthesized through multi-component reactions, and their structures were analyzed using techniques like FT-IR, NMR, and X-ray diffraction. Computational chemistry methods and molecular docking analyses were also conducted. These studies provide insights into the non-linear optical properties and potential interactions with biological targets, such as the colchicine binding site of tubulin (Jayarajan et al., 2019).

Biological Evaluation of Derivatives

A study focused on the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives, exploring their antibacterial properties. The synthesis process, involving a series of reactions starting from salicylaldehyde, provides a framework for producing compounds with potential antibacterial activity (Ramaganesh et al., 2010).

Spectral Characterization

Research on phthalazinone derivatives, which are structurally related, involved the preparation of compounds through reactions with various electrophilic reagents. The spectral characterization of these compounds is essential for their application in material science and pharmaceutical research (Mahmoud et al., 2012).

Metal Complexes Formation

Studies on 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, which is structurally similar, have led to the synthesis of novel metal complexes. The formation of these complexes with copper(II), cobalt(II), and nickel(II) has been explored, including their crystal structures and electrochemical properties. Such studies are significant for applications in coordination chemistry and material science (Myannik et al., 2018).

Reactions with Chromone-3-carboxaldehydes

Reactions involving 2-aryl-4-hydroxy-6H-1,3-thiazin-6-ones with chromone-3-carboxaldehydes resulted in the formation of various compounds. These reactions depend on the nature of the substituent on the 3-formylchromone and are crucial for the synthesis of new chemical entities in organic chemistry (Shutov et al., 2011).

Biophysical Studies

The compound's analogs have been utilized in biophysical studies, particularly exploring their binding interactions with proteins like bovine serum albumin and human serum albumin. Such studies are crucial for understanding the compound's potential in drug delivery and protein-binding properties (Paul et al., 2019).

properties

IUPAC Name |

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)20-11-12-22(28)27(26-20)14-4-13-25-23(29)19-15-18-5-2-3-6-21(18)31-24(19)30/h2-3,5-12,15H,4,13-14H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHIIKNDAJUFKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407610.png)

![N,N-dimethyl-N'-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine](/img/structure/B2407612.png)

![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2407613.png)

![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B2407616.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2407622.png)

![Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride](/img/structure/B2407626.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate](/img/structure/B2407631.png)